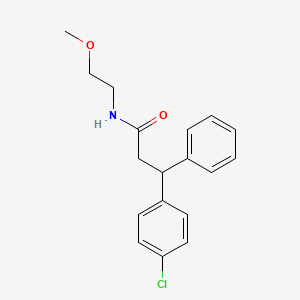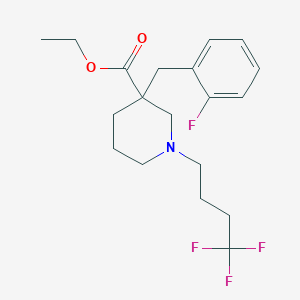
3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide, also known as GW501516, is a synthetic drug that has been extensively studied for its potential benefits in various fields of scientific research. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has been found to have a wide range of effects on the body.
Mécanisme D'action
3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), which is a nuclear receptor that regulates gene expression. The activation of PPARδ leads to the upregulation of several genes involved in lipid metabolism and energy expenditure, leading to improved metabolic function.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide has been found to have several biochemical and physiological effects on the body. The compound has been shown to increase fatty acid oxidation, improve insulin sensitivity, and enhance endurance performance. Additionally, 3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide has been found to have anti-inflammatory and anti-oxidant properties, which may have implications for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide in lab experiments is its high potency and specificity. The compound has been found to have a low toxicity profile and can be easily administered to animals. However, one of the limitations of using 3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide in lab experiments is its high cost, which may limit its use in large-scale studies.
Orientations Futures
There are several future directions for the research on 3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide. One of the areas where this compound has shown potential is in the treatment of metabolic disorders such as obesity and type 2 diabetes. Additionally, 3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide may have applications in the field of cancer research, as it has been found to have anti-tumor effects in some studies. Further research is needed to fully understand the potential benefits and limitations of this compound in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide involves the reaction of 4-chlorophenylhydrazine with 2-methoxyethylamine to form the intermediate product, which is then reacted with 3-phenylpropanoic acid to form the final product. The process involves several steps and requires expertise in organic chemistry.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide has been extensively studied for its potential applications in several fields of scientific research. Some of the areas where this compound has shown promising results include metabolic disorders, cardiovascular diseases, and cancer research. The compound has been found to have a positive impact on lipid metabolism, insulin sensitivity, and glucose homeostasis.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-22-12-11-20-18(21)13-17(14-5-3-2-4-6-14)15-7-9-16(19)10-8-15/h2-10,17H,11-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAHDFYTNSCONK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-fluorophenoxy)methyl]-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6058646.png)
![N,N-diethyl-N'-[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1,2-ethanediamine](/img/structure/B6058652.png)
![2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6058659.png)
![2,3-difluoro-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6058666.png)
![N-(2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B6058676.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B6058683.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorophenyl)piperazine](/img/structure/B6058696.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-(methylthio)-1-propanamine](/img/structure/B6058700.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(2,4-dimethoxyphenyl)benzamide](/img/structure/B6058706.png)
![1-(1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-piperidinyl)-4-phenylpiperazine](/img/structure/B6058707.png)
![N-{[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6058712.png)

![2,2-dimethyl-4-{[1-(3-piperidinylmethyl)-1H-1,2,3-triazol-4-yl]methyl}morpholine bis(trifluoroacetate)](/img/structure/B6058732.png)
![1-(2,3-difluorobenzyl)-4-[1-(1H-1,2,4-triazol-1-ylacetyl)-3-pyrrolidinyl]piperidine](/img/structure/B6058750.png)